An In-depth Technical Guide to Chloroacetyl Bromide: Chemical Properties and Structure
An In-depth Technical Guide to Chloroacetyl Bromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetyl bromide (C₂H₂BrClO) is a halogenated acyl bromide that serves as a reactive intermediate in various chemical syntheses. Its bifunctional nature, possessing both a chloro and a bromoacetyl group, makes it a valuable building block for the introduction of the chloroacetyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and safe handling of chloroacetyl bromide, tailored for professionals in research and development.
Chemical Structure and Identifiers
Chloroacetyl bromide is a simple yet reactive molecule. The presence of two different halogen atoms attached to the acetyl group contributes to its high reactivity.
| Identifier | Value |
| IUPAC Name | 2-chloroacetyl bromide[1] |
| Molecular Formula | C₂H₂BrClO[1][2] |
| Molecular Weight | 157.39 g/mol [1] |
| Canonical SMILES | C(C(=O)Br)Cl[1] |
| InChI Key | LKRZCUQFUCYWLZ-UHFFFAOYSA-N[1] |
| CAS Number | 15018-06-1[1][2] |
Physicochemical Properties
| Property | Chloroacetyl Chloride | Bromoacetyl Bromide | Chloroacetyl Bromide (Estimated) |
| Melting Point | -22 °C | Not available | Likely a low-melting solid or liquid at room temperature |
| Boiling Point | 105-106 °C | 147-150 °C[3] | Intermediate between chloroacetyl chloride and bromoacetyl bromide |
| Density | 1.418 g/mL at 25 °C | 2.317 g/mL at 25 °C[3] | Intermediate between chloroacetyl chloride and bromoacetyl bromide |
| Solubility | Soluble in acetone, benzene, miscible with ethyl ether[4] | Miscible with Acetone[5] | Expected to be soluble in aprotic organic solvents |
| Appearance | Colorless to light yellow liquid | Water-white liquid with a pungent odor[3] | Likely a colorless to yellowish liquid with a pungent odor |
Spectroscopic Data
Detailed experimental spectroscopic data for chloroacetyl bromide is scarce. The following are predicted data and information based on analogous compounds.
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¹H NMR: A single peak corresponding to the two methylene protons (Cl-CH₂-COBr) is expected. The chemical shift would be influenced by the adjacent chlorine atom and the carbonyl group.
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¹³C NMR: Two distinct signals are anticipated: one for the methylene carbon and another for the carbonyl carbon.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) in an acyl bromide is expected, typically in the region of 1780-1850 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of chloroacetyl bromide. Due to the presence of chlorine and bromine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br), a characteristic isotopic pattern for the molecular ion and fragment ions would be observed.[6][7]
Reactivity and Handling
Chloroacetyl bromide is a highly reactive compound, characteristic of acyl halides. Its reactivity is dominated by the electrophilic carbonyl carbon.
Reactivity Profile
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Reaction with Nucleophiles: Chloroacetyl bromide readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are typically fast and exothermic.
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Hydrolysis: It reacts violently with water and moisture to produce chloroacetic acid and hydrobromic acid.[8] This reaction is vigorous and generates corrosive acidic fumes. Therefore, it must be handled under anhydrous conditions.
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Stability and Storage: Chloroacetyl bromide is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
DOT Diagram: Reactivity of Chloroacetyl Bromide with a Generic Nucleophile
Caption: Nucleophilic acyl substitution reaction of chloroacetyl bromide.
Experimental Protocols
General Procedure for the Amidation of an Amine with Chloroacetyl Halide
Objective: To synthesize an N-substituted 2-chloroacetamide.
Materials:
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Amine (1.0 equivalent)
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Chloroacetyl bromide (1.05 equivalents)
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Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.1 equivalents)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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To a solution of the amine in the anhydrous aprotic solvent under an inert atmosphere (nitrogen or argon) at 0 °C, add the tertiary amine base.
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Slowly add chloroacetyl bromide to the reaction mixture while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS).
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the desired N-substituted 2-chloroacetamide.
DOT Diagram: Experimental Workflow for Amidation
Caption: A typical experimental workflow for an amidation reaction.
Safety Information
Chloroacetyl bromide is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: Based on analogous compounds, it is expected to be toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause severe skin burns and eye damage.[8]
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Precautionary Statements:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Chemical safety goggles and a face shield.
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Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton) and a lab coat.
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Respiratory Protection: Use a full-face respirator with an appropriate cartridge for acid gases and organic vapors if working outside of a fume hood or if there is a risk of exposure.
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Conclusion
Chloroacetyl bromide is a valuable and highly reactive reagent in organic synthesis. Its utility is derived from its ability to readily introduce the chloroacetyl group into various molecules. However, its reactivity also necessitates careful handling and adherence to strict safety protocols due to its hazardous nature and sensitivity to moisture. This guide provides essential information for the safe and effective use of chloroacetyl bromide in a research and development setting. Further experimental investigation into its specific physical and spectroscopic properties would be beneficial to the scientific community.
References
- 1. Chloroacetyl bromide | C2H2BrClO | CID 12610899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetyl bromide|lookchem [lookchem.com]
- 3. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
